(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid
Overview
Description
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid is a chiral compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Boc-protected amine: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc-protected amine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The cyclopropane ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid: The enantiomer of the compound, which may have different biological activity.
Cyclopropane derivatives: Other cyclopropane-containing compounds with similar structural features.
Boc-protected amino acids: Compounds with a Boc-protected amine group and a carboxylic acid group.
Uniqueness
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABYODYESELSO-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448080 | |
Record name | CTK1A0455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253779-06-5 | |
Record name | CTK1A0455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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